molecular formula C8H4F5NO2 B3031739 1-Nitro-3-(pentafluoroethyl)benzene CAS No. 656-84-8

1-Nitro-3-(pentafluoroethyl)benzene

Cat. No. B3031739
Key on ui cas rn: 656-84-8
M. Wt: 241.11 g/mol
InChI Key: PTNKXRHFXJJVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04001406

Procedure details

74 G. (0.4 moles) of pentafluoroethylbenzene is cooled to 5° C. and treated dropwise with a mixture of 22 g. (0.33 moles) of concentrated nitric acid and 33 g. (0.32 moles) of concentrated sulfuric acid. The temperature is maintained at 5°-15° C. during the 1 hour addition period and then raised to 45° C. for 1 hour. The reaction mixture is cooled and poured onto ice. The aqueous mixture is extracted with ether, the ether extracts washed with water, dried over sodium sulfate, and the residue is distilled at 0.35 mm. of Hg at 74°-75° C. The yield is 84 g. (87%) of m-nitro-pentafluoroethylbenzene.
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
0.33 mol
Type
reactant
Reaction Step Two
Quantity
0.32 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([F:7])[C:3]([F:6])([F:5])[F:4].[N+:14]([O-])([OH:16])=[O:15].S(=O)(=O)(O)O>>[N+:14]([C:10]1[CH:9]=[C:8]([C:2]([F:7])([F:1])[C:3]([F:5])([F:4])[F:6])[CH:13]=[CH:12][CH:11]=1)([O-:16])=[O:15]

Inputs

Step One
Name
Quantity
0.4 mol
Type
reactant
Smiles
FC(C(F)(F)F)(F)C1=CC=CC=C1
Step Two
Name
Quantity
0.33 mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0.32 mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated dropwise with a mixture of 22 g
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is maintained at 5°-15° C. during the 1 hour addition period
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
ADDITION
Type
ADDITION
Details
poured onto ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture is extracted with ether
WASH
Type
WASH
Details
the ether extracts washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled at 0.35 mm. of Hg at 74°-75° C

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C(C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.